N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
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Description
Synthesis Analysis
The synthesis of similar complex organic compounds often involves multi-component reactions and the use of catalysts. For example, the synthesis of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides involved reactions of N-aryl-3-oxobutanamides with salicylaldehyde and urea in ethanol, using NaHSO4 as a catalyst (Gein et al., 2017).
Molecular Structure Analysis
Molecular structure analysis is typically conducted using spectroscopic techniques such as IR, 1H NMR, and X-ray analysis. For instance, the crystal structures of certain related compounds were determined by X-ray single crystal diffraction analysis (Chen et al., 2012).
Chemical Reactions and Properties
Chemical reactions and properties of similar compounds often involve various functional groups and can show activities like anticancer properties. A series of substituted benzamides, for example, exhibited moderate to excellent anticancer activity in tests (Ravinaik et al., 2021).
Physical Properties Analysis
The physical properties of such compounds can be deduced from their molecular structure and synthesis methods. This typically includes properties like solubility, melting points, and stability.
Chemical Properties Analysis
Chemical properties include reactivity with other chemicals, stability under various conditions, and potential biological activities. As seen in previous research, these properties are often evaluated in the context of potential pharmaceutical applications.
References
Scientific Research Applications
Chlorophenyl-Related Applications
Environmental Impact of Chlorophenols Chlorophenols, sharing a structural component with the chlorophenyl group, have been extensively studied for their environmental impact, particularly as precursors to dioxins in waste incineration processes. Research by Peng et al. (2016) reviews the significance of chlorophenols in Municipal Solid Waste Incineration (MSWI), highlighting their role in dioxin formation, a crucial environmental concern. This study emphasizes the correlation between chlorophenol and chlorobenzene concentrations and their transformation into polychlorinated dibenzo-p-dioxins/dibenzofurans (PCDD/F), underscoring the importance of understanding chlorophenyl compounds in environmental health and pollution control measures (Peng et al., 2016).
Oxadiazole-Related Applications
Pharmacological Properties of Oxadiazoles The oxadiazole group, as in the specific compound mentioned, is known for its versatile pharmacological properties. A comprehensive review by Rana et al. (2020) on 1,3,4-oxadiazole compounds reveals their widespread application in medicinal chemistry. These compounds have been identified for their antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, and anti-parasitic activities. The oxadiazole core is particularly notable for its utility as a bioisostere, replacing carboxylic acids, carboxamides, and esters in drug development, suggesting potential medicinal applications of compounds containing this group (Rana et al., 2020).
properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O4/c18-12-4-2-1-3-11(12)16-20-21-17(25-16)19-15(22)10-5-6-13-14(9-10)24-8-7-23-13/h1-6,9H,7-8H2,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEFGBBKJDBTIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
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